molecular formula C7H6ClN3 B1280905 1-(Azidomethyl)-2-chlorobenzene CAS No. 63777-70-8

1-(Azidomethyl)-2-chlorobenzene

Cat. No. B1280905
Key on ui cas rn: 63777-70-8
M. Wt: 167.59 g/mol
InChI Key: BOSNISRGGXSMHE-UHFFFAOYSA-N
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Patent
US04789680

Procedure details

23 g (1 mol) of sodium are dissolved in 1 litre of ethyl alcohol and 101 g (1.2 mol) of cyanoacetamide are added thereto. 167.5 g (1 mol) of o-chlorobenzyl azide are added to this suspension at 40°-45° and the whole is heated for 2 hours under reflux. After cooling to 30°, 1000 ml of water are added, the precipitated product is filtered off with suction and then washed several times with warm water. After recrystallisation from dioxan and toluene, 5-amino-1-(o-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is obtained in the form of colourless crystals having a melting point of 206°-207°.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
167.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([NH2:7])=[O:6])#[N:3].[Cl:8][C:9]1[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=1[CH2:11][N:12]=[N+:13]=[N-:14].O>C(O)C>[NH2:3][C:2]1[N:12]([CH2:11][C:10]2[CH:15]=[CH:16][CH:17]=[CH:18][C:9]=2[Cl:8])[N:13]=[N:14][C:4]=1[C:5]([NH2:7])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
167.5 g
Type
reactant
Smiles
ClC1=C(CN=[N+]=[N-])C=CC=C1
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30°
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed several times with warm water
CUSTOM
Type
CUSTOM
Details
After recrystallisation from dioxan and toluene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NN1CC1=C(C=CC=C1)Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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